molecular formula C9H15F3N2O4 B3006988 2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid CAS No. 2411240-65-6

2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid

Cat. No.: B3006988
CAS No.: 2411240-65-6
M. Wt: 272.224
InChI Key: FCQHYITXTSIWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminopiperidin-1-yl)acetic acid is a piperidine derivative featuring an amino group at the 4-position of the piperidine ring and an acetic acid substituent at the 1-position. The compound is often paired with 2,2,2-trifluoroacetic acid (TFA) as a counterion or co-crystallization agent to enhance solubility and stability . This combination is prevalent in pharmaceutical intermediates and bioactive molecules due to the piperidine scaffold’s versatility in binding to biological targets and TFA’s role in modulating physicochemical properties .

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.C2HF3O2/c8-6-1-3-9(4-2-6)5-7(10)11;3-2(4,5)1(6)7/h6H,1-5,8H2,(H,10,11);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBAGWHHHOAWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid typically involves the reaction of 4-aminopiperidine with bromoacetic acid, followed by the addition of trifluoroacetic acid. The reaction conditions often include the use of a base such as sodium hydroxide to neutralize the acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines .

Scientific Research Applications

Structure

  • Molecular Formula : C₉H₁₅F₃N₂O₂
  • Molecular Weight : 232.23 g/mol
  • CAS Number : 1922897-45-7

Physical Properties

  • Boiling Point : Not available
  • Solubility : Generally soluble in organic solvents and water due to the presence of both polar and non-polar groups.

Pharmaceutical Development

The compound is primarily explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API). Its structural features allow for interactions with biological targets, particularly in the central nervous system (CNS).

Case Study: CNS Activity

Research indicates that derivatives of piperidine compounds exhibit significant activity against various neurological conditions. For instance, studies have shown that piperidine-based compounds can modulate neurotransmitter systems, making them candidates for treating disorders like depression and anxiety .

Synthesis of Novel Compounds

The trifluoroacetyl group enhances the electrophilicity of the carbonyl carbon, facilitating reactions with nucleophiles. This property is exploited in synthesizing novel compounds with improved pharmacological profiles.

Example Synthesis Pathway

A common synthesis route involves:

  • Reacting 4-Aminopiperidine with acetic anhydride to form the acetic acid derivative.
  • Introducing trifluoroacetic anhydride to modify the compound further.

This method allows for the generation of a library of compounds for biological testing .

Metabolomic Studies

The compound's role as a metabolite has been investigated in various biological systems. It is often used as a standard reference in mass spectrometry-based metabolomics to identify metabolic pathways involving similar structures.

Metabolomic Insights

Studies utilizing this compound have revealed its involvement in metabolic pathways related to amino acid metabolism and neurotransmitter synthesis, providing insights into its biological significance .

Data Tables

Reaction StepYield (%)Notes
Acetylation of 4-Aminopiperidine85%Efficient under mild conditions
Trifluoroacetylation75%Requires careful control of reaction time

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The piperidine moiety can bind to specific sites on proteins, altering their function. The trifluoroacetic acid component can enhance the compound’s stability and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Piperidine Derivatives

2-Oxo-2-[4-(Trifluoromethyl)piperidin-1-yl]acetic Acid
  • Structure: Replaces the 4-amino group with a trifluoromethyl (-CF₃) group.
  • Properties: The -CF₃ group increases lipophilicity (logP ~1.5) compared to the amino group (logP ~0.2), enhancing membrane permeability but reducing hydrogen-bonding capacity .
  • Applications : Used in agrochemicals and protease inhibitors, where hydrophobic interactions dominate target binding .
(4-Fluoro-Phenyl)-(4-Oxo-Piperidin-1-yl)-Acetic Acid
  • Structure : Contains a 4-fluorophenyl substituent and a 4-oxo-piperidine ring.
  • Properties: The oxo group introduces polarity, improving aqueous solubility (~15 mg/mL vs. ~5 mg/mL for the amino analog). The fluorophenyl group enhances aromatic stacking in enzyme pockets .
  • Applications : Explored in kinase inhibitors due to its balanced hydrophobicity and polarity .
4-Chloro-1-(Piperidin-4-yl)-2,3-Dihydro-1H-1,3-Benzodiazol-2-one; TFA
  • Structure : Combines a benzimidazolone moiety with a piperidine-TFA system.
  • Properties : The benzimidazolone group confers rigidity and π-π stacking capability, improving binding affinity (IC₅₀ ~50 nM vs. ~200 nM for simpler analogs) .
  • Applications: Intermediate for retinol-binding protein 4 (RBP4) antagonists .

Trifluoroacetic Acid (TFA) Counterion Comparisons

TFA is widely used in pharmaceutical salts due to its strong acidity (pKa ~0.5) and volatility. Key comparisons include:

  • Ethyl Trifluoroacetate: Less acidic (pKa ~3.5) and volatile, used as a protecting group in peptide synthesis.
  • Trifluoroacetic Anhydride (TFAA) : A stronger acylating agent than TFA, often employed in esterifications. Its reactivity limits use in sensitive compounds .

Comparative Approaches

  • Analog with Trifluoromethyl Group : Synthesized via nucleophilic substitution of 4-(trifluoromethyl)piperidine with ethyl oxalyl chloride, achieving ~70% yield .
  • Benzimidazolone Derivative : Prepared via Boc-deprotection followed by TFA-mediated crystallization (quantitative yield) .

Biological Activity

The compound 2-(4-Aminopiperidin-1-yl)acetic acid; 2,2,2-trifluoroacetic acid is a derivative of piperidine that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound consists of two main components:

  • 4-Aminopiperidin-1-yl acetic acid : This moiety is known for its role in various pharmacological activities, particularly in neuropharmacology.
  • Trifluoroacetic acid : This group is often used to enhance the solubility and stability of compounds in biological systems.

The molecular formula for this compound is C7H12F3N2O2C_7H_{12}F_3N_2O_2 with a molecular weight of approximately 212.18 g/mol.

The biological activity of the compound can be attributed to its interaction with various biological targets:

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) : Some derivatives have been shown to inhibit GSK-3β, which plays a crucial role in cell signaling and metabolism. For instance, modifications to the piperidine ring can enhance potency against this enzyme, as evidenced by structure-activity relationship studies that indicate certain substitutions improve metabolic stability and reduce cytotoxicity .

Anticancer Activity

Research indicates that compounds related to 2-(4-Aminopiperidin-1-yl)acetic acid demonstrate anticancer properties. A study highlighted the synthesis of derivatives that exhibit improved cytotoxicity against various cancer cell lines compared to standard treatments like bleomycin . The mechanism involves apoptosis induction and inhibition of tumor growth through modulation of key signaling pathways.

Study on GSK-3β Inhibition

In a recent study, a series of amide-based derivatives derived from the piperidine structure were synthesized and evaluated for their GSK-3β inhibitory activity. The most potent compounds exhibited IC50 values ranging from 360 nM to 480 nM. These compounds also demonstrated favorable pharmacokinetic profiles due to reduced metabolic degradation .

Neuroprotective Effects

Another study investigated the neuroprotective effects of derivatives containing the piperidine moiety. These compounds were shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology. The ability to cross the blood-brain barrier was enhanced by structural modifications .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that:

  • Substituents on the piperidine ring significantly influence biological activity.
  • Short-chain substituents like acetyl or propanoyl groups are tolerated better than larger groups, which may hinder activity due to steric effects .

Data Table: Summary of Biological Activities

Activity TypeTargetIC50 Value (nM)Reference
GSK-3β InhibitionGSK-3β360 - 480
Anticancer ActivityVarious Cell LinesVaries
AChE and BuChE InhibitionAChE/BuChENot specified

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(4-Aminopiperidin-1-yl)acetic acid to minimize impurities?

  • Methodological Answer :

  • Use solution-phase peptide synthesis techniques (e.g., coupling reagents like HOBt/DIC) to enhance reaction efficiency and reduce side products .
  • Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to track intermediates. Adjust pH and temperature to stabilize the aminopiperidine moiety during acetic acid conjugation.
  • Purify via recrystallization in ethanol/water mixtures, leveraging the compound’s solubility differences from trifluoroacetic acid (TFA) byproducts .

Q. What spectroscopic methods are most effective for characterizing 2-(4-Aminopiperidin-1-yl)acetic acid?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH2 and CH3 groups in the piperidine ring (δ 2.5–3.5 ppm) and acetic acid backbone (δ 3.8–4.2 ppm).
  • FT-IR : Confirm amine (-NH2, ~3350 cm<sup>-1</sup>) and carboxylate (-COO<sup>-</sup>, ~1700 cm<sup>-1</sup>) functionalities .
  • LC-MS : Use electrospray ionization (ESI+) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 173 for the aminopiperidine fragment) .

Advanced Research Questions

Q. How do computational methods enhance the understanding of reaction mechanisms involving 2-(4-Aminopiperidin-1-yl)acetic acid and trifluoroacetic acid?

  • Methodological Answer :

  • Employ density functional theory (DFT) to model proton transfer pathways between the aminopiperidine nitrogen and TFA’s acidic trifluoromethyl group .
  • Use reaction path search algorithms (e.g., GRRM) to predict intermediates and transition states, validated by experimental kinetic data (e.g., Eyring plots) .
  • Cross-reference computational results with <sup>19</sup>F NMR to track fluorine environments during acid-base interactions .

Q. What strategies resolve contradictions in stability data for 2-(4-Aminopiperidin-1-yl)acetic acid under varying pH conditions?

  • Methodological Answer :

  • Design a fractional factorial experiment (e.g., Taguchi method) to test stability across pH 2–10, temperature (25–60°C), and ionic strength (0.1–1.0 M NaCl) .
  • Use multivariate analysis (PCA or PLS) to identify dominant degradation pathways (e.g., hydrolysis at pH > 8 vs. oxidative decomposition at pH < 3) .
  • Validate findings with accelerated stability studies (40°C/75% RH for 6 months) and correlate with Arrhenius-derived shelf-life predictions .

Q. How can researchers mitigate interference from trifluoroacetic acid (TFA) in biological assays involving the compound?

  • Methodological Answer :

  • Sample Preparation : Lyophilize the compound and reconstitute in phosphate buffer (pH 7.4) to precipitate residual TFA .
  • Chromatography : Use HILIC columns with low-TFA mobile phases (e.g., 0.1% formic acid) to separate TFA (retention time ~2.5 min) from the target compound .
  • Fluorescence Quenching : Add TFA scavengers (e.g., triethylamine) to cell culture media to neutralize acidic interference in live-cell imaging .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for optimizing reaction yields of 2-(4-Aminopiperidin-1-yl)acetic acid?

  • Methodological Answer :

  • Apply response surface methodology (RSM) with central composite design (CCD) to model variables: catalyst loading (0.5–2.0 mol%), solvent polarity (DMF vs. THF), and reaction time (12–48 hr) .
  • Analyze variance (ANOVA) to identify significant factors (e.g., solvent polarity contributes 65% to yield variance) and derive optimal conditions .
  • Validate predictions with triplicate runs and calculate confidence intervals (95%) for reproducibility .

Q. How should researchers address discrepancies in bioactivity data across different assay platforms?

  • Methodological Answer :

  • Perform cross-platform validation using orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) .
  • Normalize data against TFA-free controls to isolate the compound’s effect from solvent artifacts .
  • Apply Bland-Altman plots to quantify systematic biases between platforms and adjust thresholds for significance (e.g., p < 0.01) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.